Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
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Overview
Description
Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a complex organic compound that belongs to the class of sulfamoyl thiophenes This compound is characterized by the presence of a thiophene ring substituted with a phenyl group, a sulfamoyl group, and a carboxylate ester The presence of a fluorine atom and a methyl group on the phenyl ring further adds to its chemical complexity
Scientific Research Applications
Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst.
Esterification: The carboxylate ester can be formed through an esterification reaction involving the carboxylic acid derivative of the thiophene and methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the thiophene ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate: Similar structure but lacks the fluorine atom.
Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-thiophenyl-2-carboxylate: Similar structure but has a thiophenyl group instead of a phenyl group.
Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-phenylfuran-2-carboxylate: Similar structure but has a furan ring instead of a thiophene ring.
Uniqueness
The presence of both a fluorine atom and a sulfamoyl group in methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate makes it unique compared to similar compounds. The fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, while the sulfamoyl group can enhance its solubility and binding affinity to biological targets.
Properties
IUPAC Name |
methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO4S2/c1-12-8-9-14(10-16(12)20)21-27(23,24)18-15(13-6-4-3-5-7-13)11-26-17(18)19(22)25-2/h3-11,21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGXEPSLUZDKIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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